

2,4-Difluorothiophenol boiling point and density

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Compound of Interest

Compound Name: 2,4-Difluorothiophenol

Cat. No.: B157739

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An In-Depth Technical Guide to **2,4-Difluorothiophenol**: Physicochemical Properties, Synthesis, and Applications

Introduction

2,4-Difluorothiophenol (CAS No. 1996-44-7), also known as 2,4-difluorobenzenethiol, is a specialty organofluorine compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors.^{[1][2][3]} Characterized by a benzene ring substituted with a thiol group and two fluorine atoms, this versatile building block provides a gateway to novel molecular architectures. The strategic placement of the electron-withdrawing fluorine atoms imparts unique electronic and physicochemical properties, enhancing metabolic stability, lipophilicity, and target binding interactions in drug candidates.^[1]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It details the core physicochemical properties, including boiling point and density, outlines critical safety and handling protocols, discusses its synthetic utility, and explores its applications as a pivotal intermediate in modern chemical synthesis.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of **2,4-Difluorothiophenol** are foundational to its application in synthesis. The presence of fluorine atoms significantly influences the molecule's reactivity and physical characteristics compared to unsubstituted thiophenol. It typically presents as a colorless to light yellow liquid with a strong, unpleasant odor.^{[1][2][4]}

Core Quantitative Data

The essential physicochemical data for **2,4-Difluorothiophenol** are summarized below for easy reference. These values are critical for experimental design, including reaction setup, purification, and safety assessments.

Property	Value	Source(s)
CAS Number	1996-44-7	[2][5]
Molecular Formula	C ₆ H ₄ F ₂ S	[6]
Molecular Weight	146.16 g/mol	[5]
Boiling Point	59 °C at 20 mmHg	[4][5][7]
Density	1.29 g/mL at 25 °C	[2][5]
Refractive Index (n _{20/D})	1.5235	[2][4]
Flash Point	49 °C (120.2 °F) - closed cup	[5][7]
Appearance	Colorless to light yellow liquid	[1][4]
Odor	Stench	[2][4]

Safety, Handling, and Storage

Due to its chemical nature, **2,4-Difluorothiophenol** requires careful handling to ensure laboratory safety. It is classified as a flammable liquid and can cause irritation to the skin, eyes, and respiratory system.[2][4] Adherence to established safety protocols is paramount.

Hazard Identification and Personal Protective Equipment (PPE)

Hazard Classification	Details
GHS Pictogram	GHS02 (Flame)
Signal Word	Warning
Hazard Statements	H226: Flammable liquid and vapor
Precautionary Info	Irritating to eyes, respiratory system, and skin
Required PPE	Eyeshields, chemical-resistant gloves, type ABEK (EN14387) respirator filter

Source(s):[\[4\]](#)[\[5\]](#)

Experimental Protocol: Safe Handling and Storage

A self-validating system for handling this reagent involves a strict workflow to minimize exposure and mitigate risks.

- **Preparation:** Before handling, ensure a calibrated chemical fume hood is operational. Clear the workspace of all ignition sources, including hot plates and non-intrinsically safe equipment.
- **Donning PPE:** Wear appropriate PPE, including safety goggles, a face shield, nitrile or neoprene gloves, and a flame-retardant lab coat.
- **Aliquotting:** Conduct all transfers of the reagent inside the fume hood. Use non-sparking tools for opening containers.[\[8\]](#) If transferring larger volumes, take precautionary measures against static discharge.
- **Reaction Quenching:** Be mindful that reactions involving thiols can be exothermic. Plan for appropriate cooling and quenching strategies.
- **Waste Disposal:** Dispose of contaminated materials and excess reagent in a dedicated, labeled hazardous waste container for flammable organic liquids, following institutional and local regulations.

- Storage: Store the reagent in a tightly sealed container under an inert atmosphere (e.g., nitrogen).[8] Keep it in a cool, dry, well-ventilated area designated for flammable liquids, away from oxidizing agents and strong bases.[8]

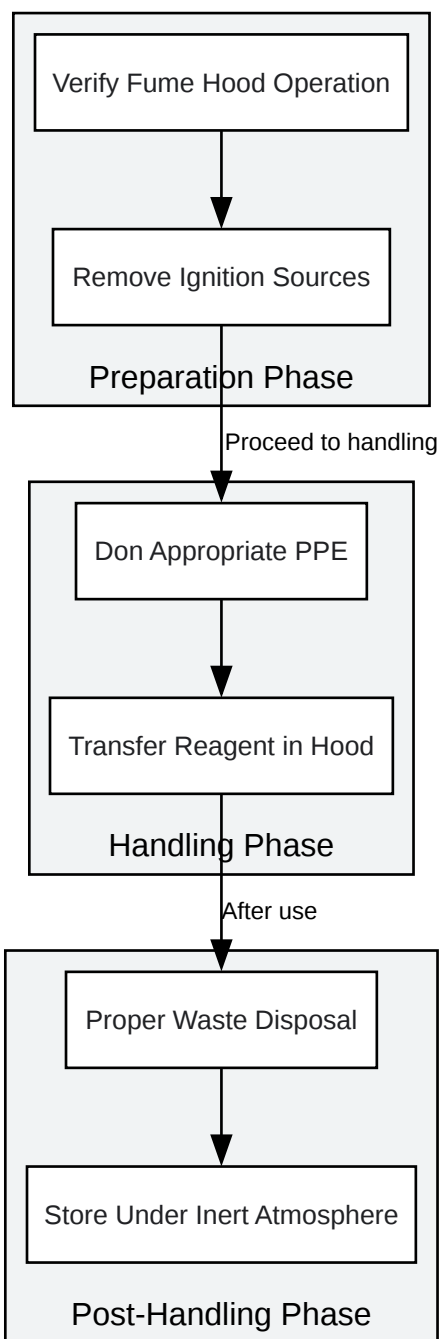


Diagram 1: Safe Handling Workflow

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Caption: Diagram 1: A workflow for the safe handling and storage of **2,4-Difluorothiophenol**.

Synthesis and Reactivity

2,4-Difluorothiophenol is not only a final product but also a key intermediate. Its synthesis often starts from other commercially available difluorinated benzene derivatives. The thiol group provides a reactive handle for a wide array of chemical transformations, most notably nucleophilic substitution reactions.

Conceptual Synthesis Pathway

A common conceptual route to thiophenols involves the conversion of a corresponding phenol or aniline. For instance, 2,4-difluorophenol can serve as a precursor. While specific multi-step industrial processes vary, a generalized pathway illustrates the transformation of one functional group to another on the difluorobenzene core.

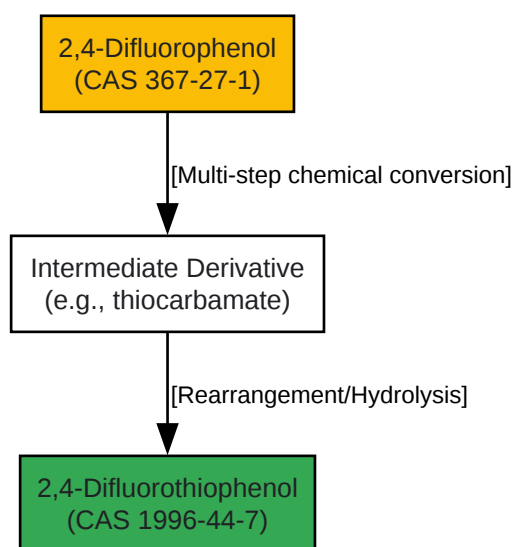


Diagram 2: Conceptual Synthesis Pathway

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Caption: Diagram 2: Conceptual synthetic route from 2,4-difluorophenol.[2][9]

Applications in Research and Drug Development

The true value of **2,4-Difluorothiophenol** lies in its utility as a versatile building block for introducing the difluorophenylthio moiety into larger, more complex molecules.[1][2] This is

particularly relevant in medicinal chemistry and agrochemical development.

Role in Medicinal Chemistry

Fluorine substitution is a well-established strategy in drug design to enhance pharmacological profiles. The inclusion of fluorine can:

- Improve Metabolic Stability: By blocking sites susceptible to oxidative metabolism.[\[1\]](#)
- Increase Lipophilicity: Aiding in membrane permeability and passage through the blood-brain barrier.[\[1\]](#)
- Enhance Binding Affinity: Through favorable electrostatic interactions with protein targets.[\[1\]](#)

2,4-Difluorothiophenol serves as a key intermediate for synthesizing drugs where these properties are desired. Its reactive thiol group allows for its incorporation into various molecular scaffolds to create novel therapeutic candidates.[\[2\]](#)

Utility in Organic and Agrochemical Synthesis

Beyond pharmaceuticals, this compound is a valuable reagent in broader organic synthesis.[\[2\]](#) It is used to create complex heterocyclic systems, functionalize polymers, and develop specialized agrochemicals like fungicides and pesticides, where the fluorinated moiety contributes to the biological activity of the final product.[\[1\]](#)[\[3\]](#)

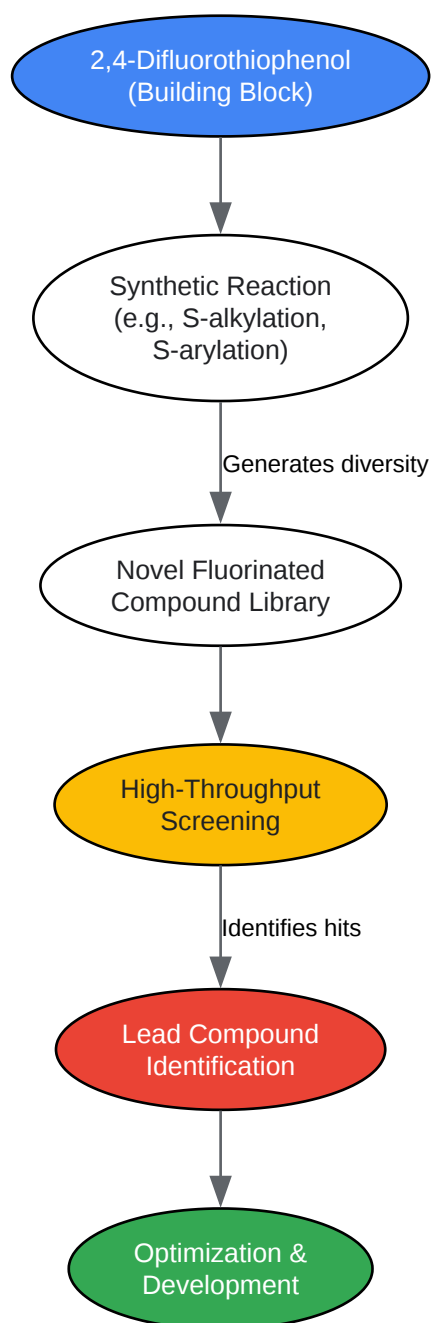


Diagram 3: Application in Drug Discovery

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Caption: Diagram 3: A logical workflow illustrating the role of **2,4-Difluorothiophenol** in a drug discovery pipeline.

Conclusion

2,4-Difluorothiophenol is more than a simple chemical reagent; it is an enabling tool for innovation in the molecular sciences. Its distinct physicochemical properties, governed by its difluorinated structure, make it a high-value intermediate for developing next-generation pharmaceuticals and agrochemicals. A thorough understanding of its properties, coupled with stringent adherence to safety protocols, allows researchers to fully leverage its synthetic potential to construct complex molecules with targeted functions and enhanced performance profiles.

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